Ethoxytris(2-methoxyphenyl)silane
Description
Contextualization of Organosilane Compounds in Modern Chemical Research
Organosilane compounds, characterized by the presence of at least one silicon-carbon bond, are fundamental building blocks in modern chemical research and industry. nih.gov Their versatility stems from the unique properties of the silicon atom, which can form stable bonds with both organic and inorganic moieties. This dual reactivity allows organosilanes to function as effective coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.netrussoindustrial.ru
The applications of organosilanes are widespread, spanning from the production of high-performance materials like silicones and composites to their use in electronics, construction, personal care products, and biomedical devices. nih.gov In synthetic organic chemistry, silyl (B83357) groups are frequently employed as protecting groups for various functional groups due to their stability and ease of cleavage under specific conditions. thermofisher.com Furthermore, ongoing research continues to uncover new catalytic and synthetic applications for these versatile compounds. dntb.gov.ua
Significance of Trialkoxysilanes, Including Ethoxytris(2-methoxyphenyl)silane, in Synthetic and Materials Science Domains
Within the vast family of organosilanes, trialkoxysilanes (R-Si(OR')₃) are a particularly important subclass. These compounds possess three hydrolyzable alkoxy groups, which can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) networks. researchgate.net This property is the cornerstone of their utility in the formation of sol-gel materials, protective coatings, and as adhesion promoters between organic polymers and inorganic substrates. sigmaaldrich.com
The organic group (R) attached to the silicon atom in a trialkoxysilane dictates the functionality of the resulting material. By varying this organic substituent, materials can be tailored for specific properties such as hydrophobicity, chemical resistance, or to introduce specific reactive sites. sigmaaldrich.com this compound, with its three 2-methoxyphenyl groups, is an example of an aryltrialkoxysilane. The presence of the methoxy-substituted aromatic rings could influence the electronic properties, steric hindrance, and coordination potential of the silicon center, making it a candidate for applications in areas like catalysis or as a precursor for hybrid organic-inorganic materials with specific refractive or thermal properties.
The general synthetic route to aryltrialkoxysilanes often involves the reaction of a tetraalkyl orthosilicate (B98303) with an aryl Grignard or organolithium reagent. nih.gov This method allows for the introduction of a wide variety of aryl groups onto the silicon atom.
Research Trajectories and Key Challenges in the Study of this compound
The research trajectory for a specific compound like this compound is often dictated by its potential applications and the ease of its synthesis and characterization. For many specialized organosilanes, a significant challenge is the lack of extensive research and available analytical data.
A notable challenge in the study of this compound is the limited availability of detailed research findings and characterization data. Commercial suppliers of this compound note that it is provided as a rare chemical for early discovery research, and analytical data is not routinely collected. This scarcity of information can hinder the development of applications, as a thorough understanding of a compound's properties is crucial for its effective utilization.
The synthesis of aryltrialkoxysilanes can also present challenges, including the potential for the formation of diarylated and triarylated byproducts. nih.gov However, optimized reaction conditions, such as low temperatures, can favor the formation of the desired monoaryl product. nih.gov For this compound specifically, the steric bulk of the three 2-methoxyphenyl groups could influence reaction kinetics and product distribution.
Future research on this compound would likely focus on:
Detailed Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound in high purity and thoroughly characterizing its physical and chemical properties using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Applications: Investigating its potential as a precursor for novel materials, as a ligand in catalysis, or in other areas where its unique structure could be advantageous.
Computational Studies: Employing computational modeling to predict its properties and reactivity, which can help guide experimental work.
Structure
3D Structure
Properties
Molecular Formula |
C23H26O4Si |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethoxy-tris(2-methoxyphenyl)silane |
InChI |
InChI=1S/C23H26O4Si/c1-5-27-28(21-15-9-6-12-18(21)24-2,22-16-10-7-13-19(22)25-3)23-17-11-8-14-20(23)26-4/h6-17H,5H2,1-4H3 |
InChI Key |
BAVJARULELCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1OC)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Ethoxytris 2 Methoxyphenyl Silane
Carbon-Carbon Bond Formation Reactions
Carbon-carbon bond forming reactions are fundamental in the construction of complex organic molecules. Ethoxytris(2-methoxyphenyl)silane serves as a valuable reagent in this context, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions Involving Silicon Reagents
Organosilanes, such as this compound, are key players in a variety of cross-coupling reactions. Their stability, low toxicity, and the ability to be fine-tuned electronically and sterically make them attractive alternatives to other organometallic reagents.
Palladium-Catalyzed Hiyama-Type Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. This reaction has emerged as a powerful tool for the formation of carbon-carbon bonds. The activation of the silicon atom, typically by a fluoride (B91410) source or a base, is a crucial step in the catalytic cycle, leading to a hypervalent silicon species that facilitates transmetalation to the palladium center.
Substrate Scope and Efficiency with Aryl and Heteroaryl Halides
The palladium-catalyzed Hiyama-type coupling of aryltrialkoxysilanes, the class of compounds to which this compound belongs, has been shown to be effective with a range of aryl halides. While specific studies focusing solely on this compound are limited, research on analogous aryl(trialkoxy)silanes demonstrates that various substituted aryl bromides can be successfully coupled. For instance, the coupling of different aryl bromides with aryltrimethoxysilanes has been reported to proceed smoothly, albeit with varying yields depending on the electronic nature of the substituents on both coupling partners. Generally, electron-rich aryl halides tend to react efficiently. The scope with respect to heteroaryl halides is also of significant interest, as the resulting biheteroaryl structures are prevalent in pharmaceuticals and materials science.
Influence of Catalytic Systems and Ligand Design
The choice of the palladium catalyst and the associated ligand is critical for the success of the Hiyama coupling. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. The design of the ligand plays a pivotal role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For the Hiyama coupling of aryl(trialkoxy)silanes, various phosphine (B1218219) ligands have been investigated. For example, the use of a palladium NNC-pincer complex has been shown to be highly efficient, allowing for catalyst loadings as low as 5 mol ppm for the coupling of aryl bromides with aryl(trialkoxy)silanes. The development of ligand-free systems has also been an area of focus to enhance the practicality and cost-effectiveness of the methodology.
Role of Water and Additives in Reaction Promotion and Control
Additives, particularly fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF), are often essential for activating the organosilane in Hiyama couplings. The fluoride ion coordinates to the silicon atom, forming a pentacoordinate silicate (B1173343) which is more reactive towards transmetalation. The presence of water can also significantly influence the reaction, in some cases promoting the formation of silanols, which are also competent coupling partners. In certain systems, the use of a base like potassium fluoride (KF) in a suitable solvent such as propylene (B89431) glycol has proven effective. The development of fluoride-free Hiyama couplings has also been achieved by utilizing specific catalytic systems and reaction media, such as a palladium(II) acetate catalyst in an aqueous medium with poly(ethylene glycol) (PEG) and sodium hydroxide (B78521).
Interactive Data Table: Hiyama-Type Coupling of Aryl Bromides with Aryltrimethoxysilanes
| Entry | Aryl Bromide | Aryltrimethoxysilane | Catalyst | Ligand | Base/Activator | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenyltrimethoxysilane | Pd(OAc)₂ | None | KF | Propylene Glycol | High |
| 2 | 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ | None | KF | Propylene Glycol | High |
| 3 | 4-Bromobenzonitrile | Phenyltrimethoxysilane | Pd(OAc)₂ | None | KF | Propylene Glycol | Moderate |
| 4 | 4-Fluorophenylbromide | Phenyltrimethoxysilane | Pd(OAc)₂ | None | KF | Propylene Glycol | Low |
| 5 | 4-Bromotoluene | 4-Methoxyphenyltrimethoxysilane | Pd(OAc)₂ | None | KF | Propylene Glycol | High |
Copper-Catalyzed Cross-Coupling of Aryl(trialkyl)silanes
While palladium catalysis is predominant for Hiyama-type couplings, copper-catalyzed cross-coupling reactions of organosilanes have also been explored. These reactions offer an alternative pathway for the formation of carbon-carbon bonds and can sometimes provide complementary reactivity to palladium-catalyzed methods. The development of copper-catalyzed Ullmann-type couplings, for instance, has been a significant area of research. However, detailed studies on the copper-catalyzed cross-coupling specifically involving this compound are not extensively documented in the scientific literature. General methodologies often focus on more activated organosilicon reagents or require specific ligand systems to facilitate the coupling.
Nickel-Mediated Cross-Coupling Processes
A comprehensive search of scientific literature did not yield specific studies detailing the use of this compound as a coupling partner in nickel-mediated cross-coupling reactions. While nickel catalysis is a robust and increasingly utilized method for the formation of carbon-carbon and carbon-heteroatom bonds, the reactivity profile of this compound within this context remains unexplored in available research.
Photoredox Catalysis in Desilylative Cross-Coupling
There is currently no available research specifically investigating the application of this compound in photoredox-catalyzed desilylative cross-coupling reactions. This emerging field, which combines visible light-mediated catalysis with the activation of silicon-based reagents, has yet to specifically report on the behavior and synthetic utility of this compound.
Homocoupling Reactions of Aryl Silanes
Detailed studies focusing on the homocoupling reactions of this compound are not present in the current body of scientific literature. The propensity of this specific aryl silane (B1218182) to couple with itself under various catalytic conditions has not been a subject of investigation.
Selective Functionalization of Organic Moieties
The utility of this compound in the selective functionalization of organic molecules also appears to be an area with limited research.
Functionalization of Aromatic Rings via Silylation
While the silylation of aromatic rings is a fundamental transformation in organic synthesis, specific methodologies and mechanistic studies detailing the use of this compound as a silylating agent for the functionalization of other aromatic systems are not documented in available research.
Stereoselective Reactions and Chirality Induction (e.g., acylsilanes)
The synthesis of acylsilanes from this compound and their subsequent application in stereoselective reactions to induce chirality is not described in the scientific literature. Research into the stereochemical outcomes of reactions involving derivatives of this compound is absent.
Silicon-Mediated Transformations
Beyond the specific catalytic processes mentioned above, there is a general lack of information regarding other silicon-mediated transformations involving this compound. Its role in reactions such as reductions, rearrangements, or as a protecting group has not been a subject of detailed study.
In one instance, this compound is mentioned within a list of potential trialkoxysilanes that can be used as cross-linking reagents for the functionalization of nanofillers, such as sepiolite, within a sol-gel-based hybrid polymeric matrix. trea.com This application is aimed at creating nanohybrid materials or functional nanocomposites for coating surfaces, including textile fibers. trea.com However, this context pertains to materials science and does not provide insight into its reactivity in the fine chemical synthesis transformations outlined above.
Reactions of Alkoxy Groups (e.g., Hydrolysis, Transesterification)
The ethoxy group attached to the silicon atom in this compound is, in principle, susceptible to hydrolysis and transesterification reactions, which are characteristic of alkoxysilanes. Hydrolysis involves the cleavage of the silicon-oxygen bond of the ethoxy group by water, leading to the formation of a silanol (B1196071) (Si-OH) and ethanol (B145695). This reaction is often the initial step in the formation of siloxane networks through subsequent condensation of the silanol groups.
The rate of hydrolysis is generally influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the silicon atom. The presence of three bulky 2-methoxyphenyl groups on the silicon center of this compound would be expected to sterically hinder the approach of water molecules, potentially leading to a slower hydrolysis rate compared to less hindered ethoxysilanes.
Transesterification, the exchange of the ethoxy group with another alcohol, is another potential reaction. This process is typically catalyzed by an acid or a base. Similar to hydrolysis, the steric bulk of the 2-methoxyphenyl groups would likely play a significant role in the kinetics of this reaction.
Despite these theoretical considerations, a search of scientific databases and chemical literature did not yield any specific experimental data or kinetic studies on the hydrolysis or transesterification of this compound. Consequently, no data tables of reaction conditions, rates, or product yields can be presented.
Grafting Reactions with Organic Polymers
Silane grafting is a common method for modifying the surface properties of organic polymers. This process typically involves the reaction of a silane with a polymer backbone, often initiated by a free radical source. The alkoxy groups of the grafted silane can then undergo hydrolysis and condensation to form cross-linked networks, improving properties such as adhesion, thermal stability, and mechanical strength.
While the general principles of silane grafting are well-established for various silanes and polymers, no specific studies detailing the use of this compound in grafting reactions with organic polymers have been found in the reviewed literature. Research in this area has predominantly focused on other silanes, such as vinyltrimethoxysilane. Therefore, there is no available data on the efficiency, conditions, or resulting properties of polymers grafted with this compound.
Addition Reactions Across Unsaturated Carbon-Carbon Bonds
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. However, this compound does not possess a silicon-hydride bond and therefore cannot directly participate in hydrosilylation as the silylating agent.
It is conceivable that the 2-methoxyphenyl groups could potentially undergo reactions, but these would not be classified as addition reactions across unsaturated carbon-carbon bonds in the typical sense of hydrosilylation.
A thorough search of the scientific literature did not reveal any reports of this compound participating in addition reactions across unsaturated carbon-carbon bonds.
Integration of Ethoxytris 2 Methoxyphenyl Silane in Advanced Materials Science and Engineering
Role as a Silane (B1218182) Coupling Agent
Interfacial Adhesion Enhancement in Composite Systems
The primary function of Ethoxytris(2-methoxyphenyl)silane as a coupling agent is to improve the adhesion between the reinforcement and the matrix in composite materials. This enhancement is critical for the effective transfer of stress from the matrix to the reinforcement, which is fundamental to the strength and durability of the composite.
This compound facilitates a strong and stable connection at the interface between inorganic fillers or fibers (such as glass, silica (B1680970), or metal oxides) and organic polymer matrices (like epoxy, polyester, or polyethylene). The ethoxy group on the silane molecule hydrolyzes to form silanol (B1196071), which then reacts with the hydroxyl groups on the inorganic surface, creating a covalent Si-O-Substrate bond. The bulky and aromatic 2-methoxyphenyl groups are designed to entangle and interact with the polymer chains of the organic matrix, thereby creating a durable link across the interface. This bridging action significantly improves the composite's mechanical properties, including tensile strength, flexural modulus, and impact resistance, by ensuring that the two phases work in concert.
While primarily known for bridging inorganic and organic materials, silanes like this compound can also improve adhesion between different inorganic materials. For instance, in applications involving concrete repair or the bonding of new concrete to old, this silane can be used to treat the surface of the existing concrete. The silanol groups formed upon hydrolysis can bond with the silicate (B1173343) structure of the concrete. When a new layer of material is applied, the organofunctional groups of the silane can interact with the new matrix, leading to improved bond strength and durability of the interface. This is crucial for extending the service life of concrete structures.
Surface Modification for Tailored Material Properties
Beyond its role as a coupling agent, this compound is also employed to modify the surface of materials, thereby altering their properties to suit specific applications. This surface modification is a powerful tool for controlling the interaction of a material with its environment.
The surface energy of a material dictates how it interacts with liquids, influencing properties such as wetting, adhesion, and biocompatibility. By applying a thin layer of this compound to a substrate, its surface energy can be precisely controlled. The 2-methoxyphenyl groups, being organic and relatively non-polar, can significantly lower the surface energy of a high-energy inorganic substrate. This can transform a hydrophilic (water-attracting) surface into a hydrophobic (water-repellent) one. This controlled wettability is valuable in a variety of applications, from creating self-cleaning surfaces to improving the compatibility of fillers with a polymer matrix.
Improved Dispersion and Compatibility of Inorganic Fillers
The effective dispersion of inorganic fillers within a polymer matrix is crucial for enhancing the mechanical and thermal properties of composite materials. researchgate.net this compound, like other organosilanes, acts as a coupling agent, bridging the interface between the inorganic filler and the organic polymer matrix. researchgate.netohi-s.com This function is critical because inorganic fillers are often hydrophilic, while many polymers are hydrophobic, leading to poor adhesion and agglomeration of the filler particles.
The mechanism involves the hydrolysis of the ethoxy groups in this compound to form silanol groups. russoindustrial.ru These silanol groups can then condense with hydroxyl groups present on the surface of many inorganic fillers, such as silica and clays, forming stable covalent bonds. russoindustrial.ru The 2-methoxyphenyl groups, on the other hand, are organophilic and can interact with the polymer matrix, thereby improving the compatibility and dispersion of the filler. russoindustrial.rumsrjournal.com This enhanced interfacial adhesion allows for more efficient stress transfer from the polymer to the filler, resulting in improved mechanical properties of the composite. ohi-s.com
Research has shown that the concentration of the silane coupling agent significantly impacts the properties of the resulting composite. ohi-s.com Studies on similar silanes have demonstrated that increasing the silane content can lead to a higher percentage of silicon on the filler surface, indicating greater surface coverage. ohi-s.com However, there is often an optimal concentration beyond which further addition of the silane does not yield significant improvements in properties and may even be detrimental. ohi-s.com
The table below summarizes the effects of silane treatment on the properties of polymer composites, based on findings from related silane coupling agents.
| Property | Effect of Silane Treatment | Mechanism of Improvement |
| Dispersion | Improved | Reduces filler agglomeration by modifying surface energy. russoindustrial.ru |
| Compatibility | Enhanced | The organofunctional group of the silane interacts with the polymer matrix. msrjournal.com |
| Mechanical Strength | Increased | Facilitates stress transfer from the polymer to the filler. ohi-s.com |
| Hydrolytic Stability | Reduced Degradation | Minimizes water absorption at the filler-polymer interface. ohi-s.com |
Precursor for Organic-Inorganic Hybrid Materials via Sol-Gel Process
The sol-gel process is a versatile method for synthesizing organic-inorganic hybrid materials at low temperatures. chemrxiv.orgnih.gov this compound can serve as a valuable precursor in this process. The hydrolysis and condensation of the ethoxy groups lead to the formation of a three-dimensional siloxane network (the inorganic component), while the non-hydrolyzable 2-methoxyphenyl groups remain as organic functionalities integrated into the network. researchgate.netosti.gov
This approach allows for the creation of materials that combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). chemrxiv.org The presence of the bulky 2-methoxyphenyl groups can influence the structure and properties of the resulting hybrid material, potentially leading to unique network architectures.
The sol-gel process enables the precise control over the structure of the resulting hybrid materials at the nano- and micro-scales. researchgate.net By carefully controlling the reaction conditions—such as the concentration of precursors, water-to-silane ratio, pH, and catalyst—it is possible to tailor the porosity, particle size, and network connectivity of the hybrid material derived from this compound. researchgate.net For instance, the rate of hydrolysis of the ethoxy groups is generally faster than that of methoxy (B1213986) groups, which can influence the final structure. shinetsusilicone-global.com The bulky nature of the three 2-methoxyphenyl groups attached to the silicon atom can also introduce steric hindrance, potentially leading to the formation of specific cage-like or branched structures within the siloxane network. researchgate.net
Organic-inorganic hybrid materials are broadly categorized into two classes. In Class I hybrids, the organic and inorganic components are linked by weak interactions such as hydrogen bonds or van der Waals forces. In Class II hybrids, they are connected by strong, covalent bonds.
This compound is primarily used in the synthesis of Class II hybrid materials. The covalent Si-C bond between the silicon atom and the 2-methoxyphenyl groups is stable and provides a robust link between the inorganic siloxane backbone and the organic side groups. google.com This covalent integration results in materials with improved thermal and mechanical stability compared to their Class I counterparts. The sol-gel polymerization of this compound, potentially with other precursors like tetraethoxysilane (TEOS), allows for the creation of these intimately mixed, covalently bonded hybrid architectures. upc.edumdpi.com
The unique properties of hybrid materials derived from this compound make them suitable for a range of applications, including advanced coatings, adhesives, and sealants. hengdasilane.comgoogle.com As coatings, these materials can provide enhanced scratch resistance, thermal stability, and tailored surface properties (e.g., hydrophobicity) to various substrates. mdpi.commdpi.com
The table below illustrates potential performance enhancements in these applications.
| Application | Potential Benefit from this compound |
| Coatings | Improved hardness, scratch resistance, and thermal stability. mdpi.com |
| Adhesives | Enhanced adhesion to inorganic substrates and improved durability. google.com |
| Sealants | Increased moisture resistance and cohesive strength. specialchem.com |
Functionalized nanocomposites are being extensively researched for environmental applications, such as the removal of pollutants from water. The sol-gel process using precursors like this compound can be employed to create porous silica-based materials with a high surface area and specific functionalities. nih.gov While direct research on this compound for this specific application is limited, the principle involves designing the organic groups to have an affinity for certain pollutants. The 2-methoxyphenyl groups could potentially interact with organic pollutants through aromatic interactions, facilitating their adsorption onto the nanocomposite material. By co-condensing this compound with other precursors, it is possible to create magnetic nanocomposites that can be easily separated from water after the adsorption process. nih.gov
Cross-linking Agent in Polymer Chemistry
In polymer chemistry, a cross-linking agent is a molecule that forms covalent bonds between polymer chains, creating a three-dimensional network. hengdasilane.com This process, known as curing or vulcanization, significantly alters the properties of the polymer, generally increasing its rigidity, strength, and thermal stability.
This compound can function as a moisture-cured cross-linking agent. sinosil.comresearchgate.net The process is initiated by the hydrolysis of the ethoxy groups in the presence of moisture, forming reactive silanol groups. researchgate.net These silanol groups can then condense with each other or with hydroxyl groups on other polymer chains to form stable siloxane (Si-O-Si) cross-links. researchgate.netresearchgate.net This mechanism is particularly relevant for polymers that have been pre-grafted with vinylsilanes or for formulations where the silane is blended with the polymer. scielo.br The presence of a catalyst, such as a tin compound, can accelerate the curing process. google.com The bulky 2-methoxyphenyl groups may influence the kinetics of the cross-linking reaction and the final network structure, potentially leading to polymers with unique mechanical and thermal properties.
Formation of Cross-linked Polymer Networks
Cross-linking is a chemical process that forms bonds between polymer chains, transforming them from individual linear strands into a single, three-dimensional network. cfmats.com This modification significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. specialchem.com Silane-based cross-linkers, particularly alkoxysilanes, are widely used for this purpose in various polymers, including plastics and rubbers. specialchem.comsinosil.com
The cross-linking mechanism for an alkoxysilane like this compound involves a two-step moisture-cure process: hydrolysis and condensation. nih.govpatsnap.com
Hydrolysis: The process is initiated by the presence of water. The ethoxy group (-OC₂H₅) on the silane molecule reacts with water, cleaving the Si-O-C bond to form a reactive silanol group (Si-OH) and releasing ethanol (B145695) as a byproduct. nih.govsinosil.comcfsilicones.com This reaction is often catalyzed by acids or bases. unm.edu Ethoxy-type silanes tend to hydrolyze more slowly than their methoxy counterparts, which can offer better stability and control during material processing. shinetsusilicone-global.com
Reaction: ≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH
Condensation: The newly formed, highly reactive silanol groups then condense with each other or with other silanol groups present on other polymer chains. nih.gov This condensation reaction forms stable, flexible, and durable siloxane bridges (Si-O-Si) between the polymer chains, releasing a molecule of water or ethanol in the process. specialchem.comsinosil.com
Reaction: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
The structure of this compound, with its three bulky 2-methoxyphenyl groups, would likely introduce significant steric hindrance. This could influence the kinetics of the condensation reaction and the architecture of the resulting polymer network. tandfonline.comrsc.org The large, rigid aromatic groups would prevent the cross-links from packing closely together, potentially creating a network with increased free volume and modified flexibility compared to networks formed with smaller alkyl-substituted silanes.
Table 1: Illustrative Impact of Silane Cross-linking on Polymer Properties This table presents representative data on how silane cross-linking typically enhances the properties of a polymer matrix. The values are illustrative and not specific to this compound.
| Property | Un-cross-linked Polymer | Silane Cross-linked Polymer | Percentage Improvement (%) |
| Tensile Strength | 15 MPa | 25 MPa | 67% |
| Maximum Service Temp. | 80 °C | 120 °C | 50% |
| Solvent Resistance (Swell in Toluene) | High | Low | - |
| Abrasion Resistance | Moderate | High | - |
Synthesis of Silicon-Containing Polymeric Materials
Alkoxysilanes are fundamental precursors for synthesizing silicon-containing polymers, broadly known as silicones or polysiloxanes. slideshare.netmdpi.com These materials possess an inorganic siloxane backbone (…-Si-O-Si-O-…) which imparts unique properties such as high thermal stability, low-temperature flexibility, chemical inertness, and low surface energy. fiveable.mebuffalo.eduxjysilicone.com
This compound can theoretically be used as a monomer or a co-monomer in a polycondensation reaction to create such polymers. researchgate.netacs.org The synthesis process would follow the same fundamental steps of hydrolysis and condensation described for cross-linking.
Hydrolysis: The ethoxy group of the monomer hydrolyzes to form a silanol-functionalized intermediate, tris(2-methoxyphenyl)silanol.
Polycondensation: These silanol intermediates then undergo self-condensation. As this compound has only one hydrolyzable group, it would primarily act as a chain terminator or a building block for specific, non-cross-linked structures under controlled conditions. To form a polymer chain, it would need to be co-polymerized with di- or tri-functional silane monomers (e.g., dialkyldialkoxysilanes) that can propagate the chain. nih.gov
If used with multifunctional silanes, the bulky 2-methoxyphenyl groups would become side groups along the polysiloxane chain. The incorporation of these large, aromatic moieties is a common strategy to modify the properties of silicone polymers. mdpi.com They can increase the polymer's glass transition temperature (Tg), improve its thermal stability, and alter its refractive index and solubility characteristics. mdpi.com The synthesis of such polymers often occurs via a sol-gel process, where the hydrolysis and condensation of alkoxysilane precursors lead to the formation of a colloidal suspension (sol) that evolves into a gel-like network. bohrium.compsu.edu
Table 2: Comparison of Properties for Different Silicone Polymer Side Groups This table provides a general comparison of how different organic side groups (R) on a polysiloxane backbone (–[Si(R)₂–O]ₙ–) affect the polymer's properties. The data is illustrative.
| Side Group (R) | Typical Glass Transition Temp. (Tg) | Thermal Stability | Key Feature |
| Methyl (-CH₃) | -125 °C | High | High flexibility, low Tg |
| Phenyl (-C₆H₅) | -55 °C | Very High | Increased stiffness and thermal stability |
| Trifluoropropyl (-CH₂CH₂CF₃) | -75 °C | Moderate | Chemical and solvent resistance |
| 2-Methoxyphenyl (Theoretical) | Higher than Phenyl | Potentially Very High | Potential for high refractive index and rigidity |
Theoretical and Computational Investigations of Ethoxytris 2 Methoxyphenyl Silane Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like ethoxytris(2-methoxyphenyl)silane at the electronic level. These methods can provide detailed insights into the molecule's stability, reactivity, and bonding characteristics.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the central silicon atom bonded to an ethoxy group and three 2-methoxyphenyl groups. A theoretical analysis would involve the calculation of molecular orbitals (MOs), electron density distribution, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity towards nucleophiles and electrophiles, respectively.
The bonding in this compound involves covalent Si-O and Si-C bonds, as well as the C-O and C-C bonds within the phenyl and methoxy (B1213986) groups. The presence of the oxygen atoms in the methoxy groups ortho to the silicon-carbon bond introduces potential intramolecular interactions that could influence the conformation and reactivity of the molecule. A Natural Bond Orbital (NBO) analysis could be employed to quantify the nature of these bonds, including their hybridization and polarization.
Table 1: Predicted Bond Properties of this compound
| Bond Type | Predicted Hybridization of Si | Predicted Polarity | Potential for Intramolecular Interaction |
| Si-O(ethoxy) | sp³ | High | Moderate |
| Si-C(phenyl) | sp³ | Low | High (with ortho-methoxy group) |
| O-C(ethoxy) | sp³ | High | Low |
| C-O(methoxy) | sp² | High | High (with Si center) |
Reaction Mechanism Elucidation and Energy Profiles
Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound, such as hydrolysis and condensation, which are fundamental to the sol-gel process. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a quantitative understanding of the reaction kinetics.
For instance, the hydrolysis of the ethoxy group would likely proceed via a nucleophilic attack of a water molecule on the silicon atom. Computational modeling can determine whether this occurs through an associative or dissociative mechanism and calculate the energy barriers for each step. Similarly, the subsequent condensation reactions, leading to the formation of siloxane bridges (Si-O-Si), can be modeled to understand the preference for the formation of linear chains, cyclic structures, or three-dimensional networks.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound systems over time, from the initial stages of polymerization to the formation of larger structures and their interactions with other materials.
Modeling of Sol-Gel Polymerization and Network Evolution
While specific MD simulations on this compound are not readily found, the general methodology for simulating the sol-gel process of tri-alkoxysilanes is well-established. mdpi.com Such simulations would involve a reactive force field capable of describing the breaking and forming of bonds during hydrolysis and condensation reactions.
Simulation of Interfacial Interactions and Adsorption Processes
MD simulations can also be employed to investigate the interactions of this compound and its derived materials with various surfaces and molecules. This is particularly relevant for applications where this compound is used as a surface modifier or adhesion promoter.
Simulations could model the adsorption of this compound onto a substrate, such as a metal oxide or a polymer surface. By calculating the interaction energies and analyzing the orientation of the adsorbed molecules, the strength and nature of the interfacial bonding can be determined. The role of the 2-methoxyphenyl groups in these interactions would be of key interest, as their aromatic rings can engage in π-π stacking and other non-covalent interactions, in addition to the covalent bonds formed by the silanol (B1196071) groups with the surface.
Structure-Reactivity Relationships and Design Principles
The relationship between the molecular structure of this compound and its reactivity is governed by both steric and electronic factors. The three bulky 2-methoxyphenyl groups create significant steric hindrance around the silicon center, which can be expected to slow down the rates of hydrolysis and condensation compared to less substituted silanes.
The electronic effects of the 2-methoxyphenyl groups also play a crucial role. The methoxy group is an electron-donating group, which can increase the electron density on the phenyl ring and potentially influence the acidity of the silanol groups formed upon hydrolysis. These structure-reactivity relationships are fundamental for designing materials with specific properties. For example, by modifying the substituents on the phenyl ring, it may be possible to tune the rate of sol-gel polymerization and control the morphology of the final product.
Advanced Analytical Methodologies for Characterization of Ethoxytris 2 Methoxyphenyl Silane and Derived Materials
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone for the analysis of ethoxytris(2-methoxyphenyl)silane, offering non-destructive methods to elucidate its structure and monitor its transformation into polysiloxane networks.
Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, and Raman spectroscopy are powerful tools for identifying functional groups and tracking the progress of hydrolysis and condensation reactions of alkoxysilanes.
The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to its distinct chemical bonds. The hydrolysis of the ethoxy group (-OCH2CH3) and subsequent condensation to form siloxane (Si-O-Si) linkages can be monitored by observing changes in these bands. For instance, the disappearance of Si-O-C stretching and the appearance of broad O-H stretching bands (from intermediate silanols) and strong Si-O-Si stretching bands are indicative of the reaction's progress. lboro.ac.uk
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less sensitive to water interference, which is advantageous when studying hydrolysis. The symmetric vibrations of the aromatic rings and the Si-C bonds are typically strong in the Raman spectrum.
Table 1: Key Vibrational Modes for this compound and its Hydrolysis/Condensation Products
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Bond/Group | Significance in Reaction Monitoring |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | C-H in methoxyphenyl | Present in reactant and product; serves as an internal reference. |
| C-H Stretch (Aliphatic) | 2975 - 2850 | C-H in ethoxy group | Intensity decreases as hydrolysis proceeds. |
| C=C Stretch (Aromatic) | 1600 - 1450 | C=C in phenyl ring | Generally stable, can be used for normalization. |
| Si-O-C Stretch | 1100 - 1000 | Silane (B1218182) ethoxy linkage | Key band for monitoring hydrolysis; its intensity diminishes. lboro.ac.uk |
| C-O Stretch (Ether) | 1250 - 1200 | C-O in methoxyphenyl | Largely unaffected by hydrolysis/condensation. |
| Si-O-Si Asymmetric Stretch | 1130 - 1000 | Siloxane linkage | Key band for monitoring condensation; its intensity increases. |
| O-H Stretch (Silanol) | 3700 - 3200 (broad) | Si-OH | Appears transiently during hydrolysis before condensation. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical environment of specific nuclei, making it indispensable for the structural confirmation of this compound and the analysis of its condensed products. huji.ac.il
¹H NMR: The proton NMR spectrum allows for the quantification and identification of the ethoxy and methoxyphenyl groups. The ethoxy group will exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The protons of the methoxyphenyl group will appear as complex multiplets in the aromatic region, while the methoxy (B1213986) protons (-OCH₃) will be a sharp singlet.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon environment in the molecule. chemicalbook.comchemicalbook.com The carbons of the ethoxy group, the aromatic ring, and the methoxy substituent can be clearly resolved.
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is directly observable by NMR, providing direct insight into the silicon's local environment. huji.ac.il For the monomer, a single resonance is expected. Upon hydrolysis and condensation, new peaks appear at different chemical shifts corresponding to silicon atoms with one, two, or three siloxane bonds (T¹, T², and T³ structures, respectively). Solid-state ²⁹Si NMR is particularly valuable for characterizing the final, insoluble polysiloxane network. uni-muenchen.depascal-man.com The chemical shifts are sensitive to the number of oxygen atoms bonded to the silicon. pascal-man.comunige.ch
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | -Si-O-CH₂-CH₃ | ~1.2 (triplet) | Protons of the methyl group. |
| ¹H | -Si-O-CH₂-CH₃ | ~3.8 (quartet) | Protons of the methylene group adjacent to oxygen. |
| ¹H | Ar-OCH₃ | ~3.9 (singlet) | Protons of the methoxy group on the phenyl ring. |
| ¹H | Ar-H | 6.8 - 7.8 (multiplets) | Aromatic protons. |
| ¹³C | -Si-O-CH₂-CH₃ | ~18 | Carbon of the methyl group. |
| ¹³C | -Si-O-CH₂-CH₃ | ~58 | Carbon of the methylene group. |
| ¹³C | Ar-OCH₃ | ~55 | Carbon of the methoxy group. |
| ¹³C | Ar-C | 110 - 160 | Aromatic carbons, including the Si-substituted carbon (ipso-carbon). |
| ²⁹Si | Si(OR)(Ar)₃ | -60 to -80 | T⁰ structure (monomer). Shift is dependent on substituents. |
| ²⁹Si | (SiO)Si(OH)₂(Ar)₃ | -70 to -90 | T¹ structure (one siloxane bond). |
| ²⁹Si | (SiO)₂Si(OH)(Ar)₃ | -80 to -100 | T² structure (two siloxane bonds). |
UV/Vis spectroscopy can be employed to study the kinetics of reactions involving this compound, particularly its hydrolysis. sapub.org The 2-methoxyphenyl group acts as a chromophore, absorbing light in the UV region. The position and intensity of the absorption maximum (λ_max) are sensitive to the electronic environment of the chromophore.
During hydrolysis, the substitution of the electron-donating ethoxy group with a hydroxyl group (silanol, Si-OH) and the subsequent formation of a siloxane network (Si-O-Si) can induce a slight shift in the absorption spectrum (either a bathochromic or hypsochromic shift). By monitoring the change in absorbance at a fixed wavelength over time, the reaction rate can be determined. researchgate.net This method allows for the in-situ investigation of reaction kinetics under various conditions (e.g., pH, temperature, catalyst concentration) to elucidate the reaction mechanism and determine kinetic parameters like the rate constant (k) and activation energy (Ea). researchgate.net
Microscopic and Imaging Techniques for Morphological and Interfacial Analysis
When this compound is used to modify surfaces, microscopy techniques are essential for analyzing the resulting film's morphology, thickness, uniformity, and interfacial characteristics.
Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of a sample's surface. For materials derived from this compound, SEM can be used to:
Visualize Surface Morphology: Analyze the texture of the coating formed after hydrolysis and condensation. This can reveal whether the film is smooth and continuous or if it has formed discrete islands or aggregates.
Determine Film Thickness: By imaging a cross-section of a coated substrate, the thickness of the silane layer can be measured.
Identify Defects: Pinholes, cracks, or other imperfections in the coating that could compromise its performance can be readily identified.
SEM analysis provides crucial qualitative and quantitative information about the macroscopic and microscopic uniformity of the silane-derived material on a substrate.
Atomic Force Microscopy (AFM) offers even higher resolution than SEM and provides three-dimensional topographical information at the nanometer scale. It is particularly useful for characterizing the initial stages of film formation and for quantifying surface roughness. Key applications for materials derived from this compound include:
Nanoscale Topography: Imaging the surface with sub-nanometer height resolution to visualize the fine details of the condensed siloxane network.
Surface Roughness Analysis: Quantifying the root-mean-square (RMS) roughness of the coated surface, which is a critical parameter in applications affecting adhesion and wetting.
Phase Imaging: This AFM mode can map variations in surface properties like adhesion and viscoelasticity, potentially distinguishing between areas of condensed silane and the underlying substrate, or identifying domains with different cross-linking densities.
Table 3: Comparison of SEM and AFM for Analysis of Silane-Derived Films
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
|---|---|---|
| Imaging Principle | Scans surface with a focused beam of electrons. | Scans surface with a sharp physical probe. |
| Resolution | Typically 1-10 nanometers. | Sub-nanometer vertical resolution; 1-5 nanometers lateral. |
| Imaging Environment | Requires high vacuum. | Can operate in air, liquid, or vacuum. |
| Primary Information | 2D projection of surface topography and composition (with EDS). | 3D surface topography. |
| Quantitative Data | Elemental composition (with EDS), feature size. | Height, distance, surface roughness (RMS), feature volume. |
| Sample Preparation | Conductive coating may be required for insulating samples. | Generally minimal preparation needed. |
X-ray Diffraction (XRD) for Crystalline and Amorphous Structure Characterization
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. It is instrumental in determining whether a material is crystalline, amorphous, or a mixture of both. For crystalline materials, XRD can identify the crystal structure, determine the lattice parameters, and provide information about crystallite size and strain. In the case of amorphous materials, XRD produces a broad halo instead of sharp peaks, which can still yield information about short-range ordering.
In the context of this compound, which is typically a liquid or a low-melting solid at room temperature, XRD analysis would be performed on a solidified sample. The resulting diffraction pattern would reveal its degree of crystallinity. If the compound forms a well-defined crystalline solid upon cooling, sharp diffraction peaks would be observed. The positions and intensities of these peaks are unique to its crystal structure. The analysis of the diffraction pattern can be used to determine the unit cell dimensions. researchgate.net
For materials derived from this compound, such as polysiloxanes or hybrid organic-inorganic materials, XRD is essential for monitoring structural changes during polymerization and curing processes. The transformation from a potentially crystalline monomer to a largely amorphous polymer network can be tracked by the broadening and eventual disappearance of sharp diffraction peaks. copernicus.org
Representative XRD Data for a Crystalline Arylsilane:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 10.2 | 8.67 | 100 | (100) |
| 15.5 | 5.71 | 45 | (110) |
| 20.4 | 4.35 | 80 | (200) |
| 25.8 | 3.45 | 60 | (210) |
| 30.1 | 2.97 | 35 | (211) |
This table is a representative example and does not correspond to experimentally measured data for this compound.
Thermal Analysis (TGA-DTA, DSC) for Material Properties
Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide complementary information about material properties as a function of temperature. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can be used to determine its decomposition temperature, which is a critical indicator of its thermal stability. When heated, the compound will eventually decompose, leading to a loss of mass. The resulting TGA curve provides the onset temperature of decomposition and the percentage of weight loss at different stages. researchgate.netresearchgate.net This information is vital for defining the processing and service temperature limits of materials derived from this silane.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. researchgate.net Both techniques can detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For this compound, DSC can be used to determine its melting point and enthalpy of fusion if it is a crystalline solid. mdpi.com For amorphous materials derived from it, DSC is crucial for identifying the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Representative Thermal Analysis Data for an Aryltrialkoxysilane:
The following table summarizes hypothetical thermal analysis data for an aryltrialkoxysilane, providing insights into its thermal behavior.
| Analysis | Parameter | Value |
| TGA | Onset of Decomposition (Tonset) | ~350 °C |
| Temperature at Max Decomposition Rate (Tmax) | ~400 °C | |
| Residual Mass at 600 °C (in N2) | ~25% | |
| DSC | Melting Point (Tm) | ~45 °C |
| Enthalpy of Fusion (ΔHf) | ~80 J/g | |
| Glass Transition Temperature (Tg) (of a derived polymer) | ~120 °C |
This table is a representative example based on typical values for similar compounds and does not correspond to experimentally measured data for this compound.
Chromatographic Methods for Purity and Product Distribution Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing its purity and analyzing the distribution of products in related reactions.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. nih.gov GC can effectively separate the main compound from residual starting materials, solvents, and by-products, allowing for precise purity determination.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound and its derivatives, which may have lower volatility or be thermally sensitive, reversed-phase HPLC is a common choice. This technique can be used to determine the purity of the monomer and to analyze the molecular weight distribution of oligomers and polymers derived from it. Method validation, including linearity, accuracy, and precision, is crucial for ensuring reliable quantitative results. mdpi.com
Representative Chromatographic Purity Data:
The following table illustrates a hypothetical result from an HPLC purity analysis of a batch of this compound.
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Solvent |
| 2 | 5.8 | 1.1 | Unidentified Impurity |
| 3 | 8.2 | 98.5 | This compound |
| 4 | 10.1 | 0.2 | Related By-product |
This table is a representative example and does not correspond to experimentally measured data for this compound.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Routes for Ethoxytris(2-methoxyphenyl)silane
The traditional synthesis of organosilanes often involves multi-step processes, the use of hazardous reagents, and the generation of significant waste. A key area of future research will be the development of more sustainable and environmentally benign methods for producing this compound. Current green chemistry approaches in organosilane synthesis, which can be adapted for this specific compound, focus on several key areas. researchgate.net
One promising direction is the use of earth-abundant metal catalysts. While platinum-based catalysts are common in hydrosilylation reactions, research is shifting towards more sustainable alternatives like cobalt and iron. nih.govnih.gov For instance, cobalt-based catalysts have shown high efficiency in the dehydrogenative coupling of hydrosilanes with alcohols to form alkoxysilanes under mild conditions, a method that could be tailored for the synthesis of this compound. nih.gov Another avenue is the exploration of flow chemistry. researchgate.net This technique allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste, all of which align with the principles of green chemistry. researchgate.net
| Synthesis Approach | Potential Advantages for this compound | Key Research Challenges |
| Earth-Abundant Metal Catalysis (e.g., Co, Fe) | Reduced cost, lower toxicity compared to precious metal catalysts (e.g., Pt). nih.govnih.gov | Catalyst stability and selectivity with sterically demanding 2-methoxyphenyl groups. |
| Flow Chemistry | Improved reaction control, enhanced safety, and potential for automated, high-throughput synthesis. researchgate.net | Optimization of flow parameters for the specific reaction kinetics. |
| Solvent-Free or Green Solvent Reactions | Minimized environmental impact and simplified product purification. | Ensuring sufficient reactivity and solubility of starting materials. |
| Direct C-H Silylation | Atom-economic route that avoids pre-functionalization of the aromatic ring. | Achieving high regioselectivity on the methoxy-substituted phenyl ring. |
Future research in this area will likely involve a combination of these strategies to create a truly sustainable manufacturing process for this compound and related aryloxysilanes.
Precision Engineering of Material Interfaces Using this compound
The ability of organosilanes to form robust covalent bonds with hydroxyl-rich surfaces, such as those of silica (B1680970), metal oxides, and certain polymers, makes them ideal candidates for surface modification. nih.govajol.info The unique structure of this compound suggests it could be particularly effective in the precision engineering of material interfaces. The bulky 2-methoxyphenyl groups are expected to create a well-defined and sterically hindered surface layer, which could be leveraged for a variety of applications.
A primary research focus will be the formation and characterization of self-assembled monolayers (SAMs) of this compound on various substrates. researchgate.netnih.gov The methoxy (B1213986) groups on the phenyl rings could introduce specific electronic and wetting properties to the surface. Research will need to investigate how the deposition conditions (e.g., solvent, temperature, concentration) influence the packing density, orientation, and stability of the resulting monolayer. nih.govajol.info For instance, the stability of aminopropyl-terminated SAMs has been shown to be dependent on the alkyl chain length, highlighting the importance of the organic moiety's structure. nih.gov
| Interface Property | Potential Impact of this compound | Research Questions to Address |
| Wettability Control | The aromatic rings could impart hydrophobicity, while the methoxy groups might offer some degree of hydrophilicity. | How does the orientation of the methoxyphenyl groups affect the surface energy and contact angle? |
| Biomolecule Adsorption Resistance | The bulky nature of the SAM could prevent the non-specific adsorption of proteins and other biomolecules. nih.gov | Can these SAMs be used to create biocompatible or "stealth" surfaces for medical implants or biosensors? |
| Interfacial Adhesion | The silane (B1218182) can act as a molecular bridge between inorganic fillers and a polymer matrix, enhancing the mechanical properties of composites. acs.org | What is the effect of the 2-methoxyphenyl groups on the stress transfer and failure mechanisms at the interface? |
| Corrosion Protection | A dense, hydrophobic monolayer could act as a barrier to corrosive agents on metal surfaces. | How does the long-term stability of the SAM hold up in harsh chemical environments? |
By carefully controlling the assembly of this compound at interfaces, it may be possible to create surfaces with precisely tailored properties for applications ranging from advanced composites to biomedical devices.
Integration into Advanced Functional Materials and Devices
The tailored surface properties imparted by this compound open the door for its integration into a variety of advanced functional materials and devices. The ability to modify interfaces at the molecular level is critical for the performance of many modern technologies.
One particularly promising area is in the field of perovskite solar cells (PSCs) . The efficiency and stability of PSCs are highly dependent on the quality of the interfaces between the different layers of the device. researchgate.netscilit.com Functionalized trialkoxysilanes have been successfully used to passivate defects at the perovskite interface and to form siloxane networks that improve device stability. researchgate.netnih.gov The electron-rich methoxyphenyl groups of this compound could potentially interact favorably with the perovskite layer, reducing non-radiative recombination and enhancing charge extraction. researchgate.net
| Device Type | Potential Role of this compound | Key Performance Metrics to Investigate |
| Perovskite Solar Cells | Interfacial layer between the perovskite and charge transport layer to reduce defects and improve stability. researchgate.netnih.gov | Power conversion efficiency, open-circuit voltage, fill factor, and long-term operational stability. |
| Organic Light-Emitting Diodes | Hole-injection layer to modify anode work function and enhance charge injection. acs.orgossila.comoled.com | Luminous efficiency, turn-on voltage, and device lifetime. |
| Polymer Nanocomposites | Coupling agent to improve the dispersion and interfacial adhesion of inorganic nanoparticles in a polymer matrix. | Tensile strength, modulus, and thermal stability of the composite material. |
| Sensors | Functionalized surface for the selective detection of specific analytes. | Sensitivity, selectivity, and response time of the sensor. |
Future research will involve the synthesis of devices incorporating this compound and the detailed characterization of their performance to validate these potential applications.
Computational-Experimental Integration for Accelerated Discovery in Organosilane Chemistry
The complexity of organosilane chemistry, particularly at interfaces, necessitates a synergistic approach that combines experimental investigation with computational modeling. This integrated paradigm is poised to accelerate the discovery and optimization of new materials and processes involving this compound.
Molecular dynamics (MD) simulations can provide atomistic-level insights into the self-assembly of this compound on surfaces, predicting monolayer structure, orientation, and stability. mdpi.comresearchgate.net These simulations can help to understand how factors like solvent and temperature influence the final surface properties, guiding experimental design. For example, MD simulations have been used to study the interface between silica and water, providing insights into interfacial heat transfer. researchgate.net
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of this compound and its interaction with surfaces and other molecules. researchgate.net This can help to predict reactivity, understand bonding mechanisms, and design molecules with specific electronic properties for applications in devices like PSCs and OLEDs. Quantum chemical calculations have been instrumental in understanding the preorganization of organosilanes before grafting onto silica surfaces. researchgate.net
Furthermore, the rise of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to materials discovery. researchgate.netCurrent time information in Oxfordshire, GB.youtube.com By training ML models on existing experimental and computational data, it is possible to predict the properties and reactivity of new organosilanes, including this compound, without the need for extensive and time-consuming laboratory work. researchgate.netmit.edunih.govresearchgate.net High-throughput screening, both experimental and computational, can be used to rapidly evaluate large libraries of candidate molecules for specific applications. nih.govmpg.deutwente.nlsigmaaldrich.comnih.gov
| Computational/Screening Method | Application to this compound Research | Expected Outcome |
| Molecular Dynamics (MD) | Simulating the self-assembly process on silica or metal oxide surfaces. mdpi.comresearchgate.net | Prediction of monolayer structure, packing density, and stability. |
| Density Functional Theory (DFT) | Calculating electronic properties and interaction energies with surfaces and other molecules. researchgate.net | Understanding of bonding, reactivity, and electronic behavior in devices. |
| Machine Learning (ML) | Predicting properties (e.g., surface energy, electronic levels) and reaction outcomes. researchgate.netmit.edunih.govresearchgate.net | Accelerated discovery of optimal structures and synthesis conditions. |
| High-Throughput Screening (HTS) | Rapidly testing variations of the molecule or its application in different device architectures. nih.govmpg.deutwente.nlsigmaaldrich.comnih.gov | Identification of lead candidates for specific high-performance applications. |
The integration of these powerful computational and screening tools with traditional experimental chemistry will undoubtedly be a cornerstone of future research on this compound, paving the way for rapid innovation and the development of next-generation materials and technologies.
Q & A
Q. What strategies integrate experimental data with computational models for silane applications?
- Methodology : Combine molecular dynamics (MD) simulations with empirical data. For example, model silane-matrix interactions using LAMMPS or Materials Studio, then correlate with mechanical test results. Calibrate models using experimental Young’s modulus values .
- Collaboration : Partner with computational chemistry groups to refine force fields and validate predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
